

Suppliers and commercial availability of 3-(Aminomethyl)cyclobutanol

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Compound of Interest

Compound Name: 3-(Aminomethyl)cyclobutanol

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An In-depth Technical Guide to **3-(Aminomethyl)cyclobutanol**: Sourcing, Qualification, and Application for Drug Development Professionals

Abstract

3-(Aminomethyl)cyclobutanol is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its strained cyclobutane core imparts a unique three-dimensional geometry, offering a compelling alternative to more conventional saturated ring systems. This guide provides a comprehensive overview of the commercial landscape for **3-(Aminomethyl)cyclobutanol**, detailing its available forms, key suppliers, and a robust framework for supplier qualification. Furthermore, it presents a technical profile, a detailed protocol for purity verification, and discusses its emerging applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems is a powerful strategy for optimizing lead compounds in drug discovery. The cyclobutane scaffold of **3-(Aminomethyl)cyclobutanol** offers several distinct advantages over traditional aliphatic or aromatic linkers.

- **Conformational Rigidity:** The inherent ring strain (~110 kJ/mol) of the cyclobutane ring restricts the number of accessible low-energy conformations.^[1] This pre-organization can

lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

- **Three-Dimensional Vectorial Exit:** Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for substituents to be projected into distinct vectors in 3D space. The cis and trans isomers of **3-(Aminomethyl)cyclobutanol** provide precise control over the spatial relationship between the amine and hydroxyl functionalities, enabling chemists to meticulously probe the topology of a target's binding pocket.
- **Metabolic Stability:** The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life.
- **Dual Functionality:** The presence of both a primary amine and a hydroxyl group provides two orthogonal points for chemical elaboration, making it an ideal scaffold for building complex molecules and libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

3-(Aminomethyl)cyclobutanol is commercially available from a range of specialty chemical suppliers, primarily as its hydrochloride salt to enhance stability and solubility.^{[1][2]} Both cis and trans diastereomers are available, which is a critical consideration for stereospecific syntheses.

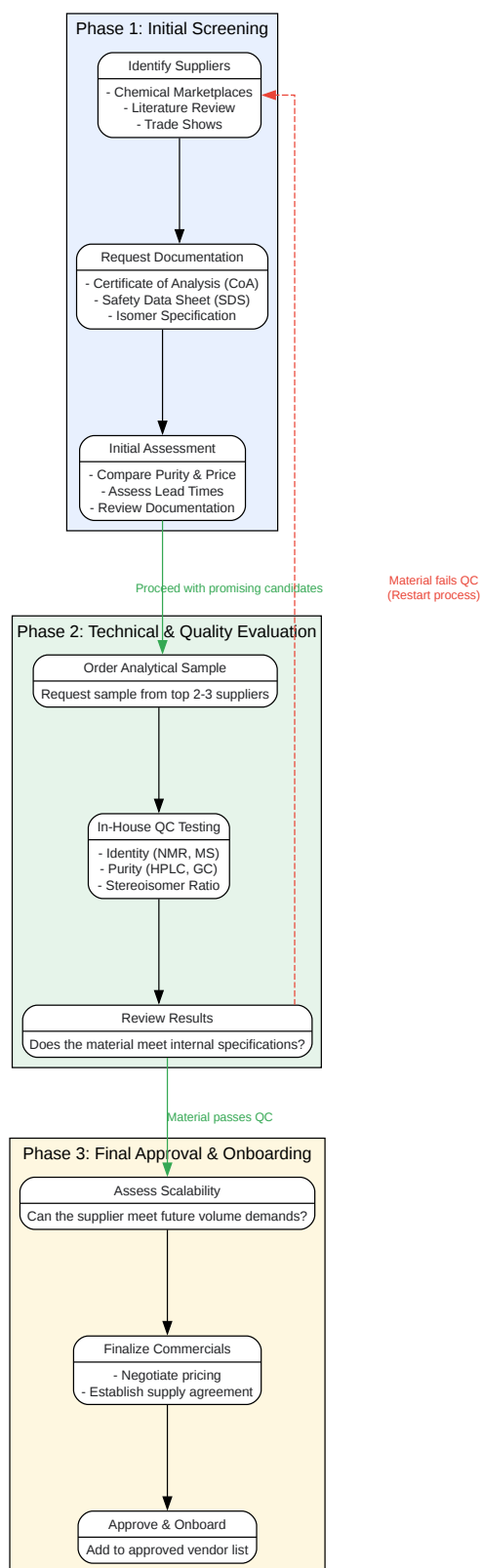
Key Commercial Suppliers

The following table summarizes prominent suppliers of **3-(Aminomethyl)cyclobutanol** and its derivatives. Researchers should always verify the specific isomer, form (free base or salt), and purity with the supplier before purchase.

| Supplier | Product Name/Isomer | CAS Number | Purity/Form | Notable Applications |
|---------------------|---|---------------|----------------|--|
| MedChemExpress | trans-3-(Aminomethyl)cyclobutanol hydrochloride | Not specified | Research Grade | PROTAC Linker[3] |
| BLD Pharm | 3-(Aminomethyl)cyclobutanol hydrochloride | 1427386-91-1 | ≥97% (Typical) | Organic Building Block[2] |
| CymitQuimica | 3-(Aminomethyl)cyclobutanol (cis/trans isomers and HCl salts) | Multiple | ≥97% (Typical) | General Research[4][5] |
| Manchester Organics | 3-(Aminomethyl)cyclobutanol hydrochloride | 1427386-91-1 | Inquire | Fine Chemicals[6] |
| Synblock | 3-(Aminomethyl)cyclobutanol | 167081-42-7 | ≥98% | Organic Building Block[7] |
| Advanced ChemBlocks | trans-3-(Aminomethyl)cyclobutanol | Not specified | Research Grade | Building Blocks |
| Vulcanchem | 3-(Aminomethyl)cyclobutanol hydrochloride | 1404365-04-3 | Research Grade | Building Block with reported biological activity data[1] |

A Framework for Supplier Qualification

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. A multi-step supplier qualification process is essential to mitigate risks related to impurities, batch-to-batch variability, and supply chain interruptions.



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Caption: A robust three-phase workflow for qualifying suppliers of critical chemical building blocks.

Technical Profile and Quality Control Protocol

Physicochemical Properties

| Property | Value | Notes |
|-------------------------|-------------------------------------|---------------------------------------|
| Molecular Formula | C ₅ H ₁₁ NO | Free base form[7] |
| Molecular Weight | 101.15 g/mol | Free base form[7] |
| Molecular Formula (HCl) | C ₅ H ₁₂ ClNO | Hydrochloride salt[2][5] |
| Molecular Weight (HCl) | 137.61 g/mol | Hydrochloride salt[2][5] |
| Form | Solid / Crystalline Solid | Typically supplied as a solid[5] |
| Storage | Sealed in dry, 2-8°C | Recommended to prevent degradation[2] |

Experimental Protocol: Purity and Identity Verification by LC-MS

This protocol provides a standard method for confirming the identity and assessing the purity of a received sample of **3-(Aminomethyl)cyclobutanol** hydrochloride.

Objective: To verify the mass and purity of a vendor sample.

Instrumentation & Reagents:

- HPLC system with a UV detector coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 Reverse-Phase Column (e.g., 100 x 4.6 mm, 2.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Sample diluent: 50:50 Water:Acetonitrile.

Procedure:

- Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in the diluent. Further dilute to a working concentration of ~50 µg/mL.
- LC Method:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 5 µL.
 - Column Temperature: 30°C.
 - UV Detection: 210 nm.
 - Gradient:
 - 0.0 min: 2% B
 - 5.0 min: 95% B
 - 6.0 min: 95% B
 - 6.1 min: 2% B
 - 8.0 min: End of run.
- MS Method:
 - Ionization Mode: ESI Positive.
 - Scan Range: m/z 50-300.
 - Expected Ion [M+H]⁺: m/z 102.1 (for the free base).
- Analysis:

- Identity Confirmation: Verify the presence of the expected protonated molecule ($[M+H]^+$) at the retention time of the main peak.
- Purity Assessment: Calculate the area percentage of the main peak from the UV chromatogram at 210 nm (as the analyte lacks a strong chromophore). Purity should be $\geq 95-98\%$ as per supplier specification.

Applications in Drug Development

While a versatile building block, **3-(Aminomethyl)cyclobutanol** has gained particular traction in specific therapeutic areas.

- PROTACs: The trans isomer, in particular, is marketed as a linker for the synthesis of PROTACs.[3] Its defined stereochemistry and rigid structure are ideal for controlling the distance and orientation between the two ends of a PROTAC molecule—the warhead that binds the target protein and the E3 ligase-binding moiety.
- Enzyme Inhibition: The core structure has shown inhibitory activity against several enzymes, including Aldose Reductase and Dipeptidyl Peptidase-IV (DPP-IV), targets implicated in diabetic complications and type 2 diabetes, respectively.[1] This suggests its potential as a scaffold for developing novel enzyme inhibitors.

Conclusion

3-(Aminomethyl)cyclobutanol is more than just a simple linker; it is a strategic tool for imparting favorable drug-like properties. Its commercial availability from multiple suppliers makes it accessible for a wide range of research and development activities. By employing a rigorous supplier qualification process and robust in-house quality control, drug development professionals can confidently leverage this unique building block to construct novel therapeutics with enhanced potency, selectivity, and metabolic stability.

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